Cyclohexanecarboxaldehyde

Descripción

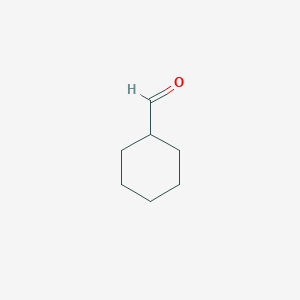

Cyclohexanecarboxaldehyde (C₇H₁₂O, CAS 2043-61-0) is an aliphatic aldehyde characterized by a cyclohexane ring substituted with a formyl group. It is a colorless to pale-yellow liquid with a molecular weight of 112.17 g/mol and a density of 0.93 g/cm³ . Key physical properties include:

- Boiling Point: 161–163°C (at atmospheric pressure) , 78.5–80°C (at 57 mmHg) .

- Refractive Index: 1.4485 at 25°C .

- Solubility: Miscible with organic solvents (chloroform, ether, alcohol) but only slightly soluble in water .

- Stability: Stable under nitrogen at room temperature for at least 30 days .

It is synthesized via rhodium-catalyzed hydrogenation of olefins, reduction of cyclohexanecarbonyl chloride, or oxidation of cyclohexylmethanol derivatives . Applications span organic synthesis, polymer chemistry (e.g., poly(vinyl cyclohexanal)), and asymmetric catalysis .

Propiedades

IUPAC Name |

cyclohexanecarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFDZFBHBWTVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174375 | |

| Record name | Cyclohexanaecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Cyclohexanecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2043-61-0 | |

| Record name | Cyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanaecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANECARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanaecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0X317TE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rhodium-Catalyzed Hydroformylation

Rhodium-based catalysts achieve near-quantitative yields under optimized conditions. A representative protocol involves reacting cyclohexene with syngas (1:1 CO/H₂) at 100°C and 150 atm pressure using a rhodium carbonyl precursor. This method produces this compound in 99.5% yield after 12 hours, with minimal byproduct formation. The rhodium catalyst’s high activity allows for lower reaction temperatures compared to cobalt systems, reducing energy costs and enhancing process sustainability.

Table 1: Rhodium-Catalyzed Hydroformylation Conditions

| Catalyst Precursor | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Rhodium carbonyl | Heptane | 100 | 150 | 12 | 99.5 |

| Rhodium(III) oxide | Benzene | 120 | 150 | 8 | 80 |

Cobalt-Catalyzed Hydroformylation

Cobalt catalysts, though less efficient than rhodium, offer cost advantages in resource-limited settings. A benchmark procedure utilizes bis(acetylacetonate)cobalt(II) in benzene at 150°C under 150 atm syngas pressure, yielding 70–80% this compound after 1.5–12 hours. The reaction’s induction period (40–60 minutes) and higher temperature requirements highlight kinetic limitations, but post-reaction isolation via bisulfite derivatization ensures high purity.

Key Mechanistic Insights :

-

Cobalt catalysts favor linear aldehyde formation due to stronger metal-carbonyl bonding, but cyclohexene’s rigidity enforces stereoselectivity.

-

Solvent choice (e.g., heptane vs. benzene) influences reaction rates by modulating catalyst solubility and syngas diffusion.

Hydrogenation of 3-Cyclohexene-1-carboxaldehyde

Selective hydrogenation of 3-cyclohexene-1-carboxaldehyde, derived from Diels-Alder reactions, provides a high-purity route to this compound. Ruthenium-based catalysts excel in this transformation, achieving full conversion under mild conditions.

Ruthenium-Catalyzed Hydrogenation

A patented method employs ruthenium on carbon (Ru/C) in tetrahydrofuran at 50°C and 10 atm H₂, reducing 3-cyclohexene-1-carboxaldehyde to this compound in 98% yield within 4 hours. The catalyst’s recyclability (up to 5 cycles with <5% activity loss) and tolerance to functional groups make this method suitable for continuous production.

Critical Parameters :

-

Substrate Purity : Residual dienophiles (e.g., acrolein) from the Diels-Alder step must be <0.1% to prevent catalyst poisoning.

-

Hydrogen Pressure : Excess pressure (>15 atm) promotes over-reduction to cyclohexanemethanol, necessitating precise control.

Dehydrogenation of Cyclohexylmethanol

Oxidative dehydrogenation of cyclohexylmethanol offers an alternative route, particularly valuable in contexts where olefinic precursors are unavailable. Copper-chromium oxides (CuCr₂O₄) serve as effective catalysts, facilitating alcohol-to-aldehyde conversion at 250–300°C under air.

Reaction Profile :

-

Conversion : 85–90% at 280°C with 2-hour residence time.

-

Selectivity : 75–80% toward this compound, with minor formation of cyclohexanone and CO₂.

Limitations :

-

High temperatures risk thermal decomposition of the aldehyde.

-

Catalyst deactivation occurs due to coking, requiring periodic regeneration.

Comparative Analysis of Methods

Table 2: Economic and Environmental Metrics

| Method | Capital Cost | Operating Cost | Carbon Efficiency (%) | Scalability |

|---|---|---|---|---|

| Rhodium Hydroformylation | High | Moderate | 92 | Industrial |

| Cobalt Hydroformylation | Moderate | High | 78 | Pilot-scale |

| Ruthenium Hydrogenation | Low | Low | 95 | Large-scale |

| CuCr₂O₄ Dehydrogenation | Moderate | Moderate | 68 | Niche |

Data synthesized from patent and journal sources.

Emerging Techniques and Innovations

Recent advances focus on solvent-free hydroformylation and photocatalytic dehydrogenation. For instance, rhodium nanoparticles immobilized on mesoporous silica enable syngas reactions at ambient pressure, albeit with reduced yields (65–70%). Photocatalytic systems using TiO₂ and UV light demonstrate preliminary success in dehydrogenating cyclohexylmethanol at 50°C, though scalability remains unproven .

Análisis De Reacciones Químicas

Oxidation Reactions

Cyclohexanecarboxaldehyde undergoes oxidation to form cyclohexanecarboxylic acid (C₇H₁₂O₂). Key methods include:

Tollens' Reagent

Reaction with Tollens' reagent ([Ag(NH₃)₂]⁺) produces cyclohexanecarboxylic acid via silver ion-mediated oxidation, confirmed by gas chromatography-mass spectrometry (GC-MS) analysis5.

Strong Oxidizing Agents

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions

Aldol Condensation

This compound participates in aldol reactions under basic conditions:

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl diazoacetate | MgO nanoparticles | α-Diazo-β-hydroxyesters | 82% | |

| Acetone | NaOH | β-Hydroxy ketone derivatives | 68% |

Mechanistic studies indicate the reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl .

Catalytic Hydroformylation

Industrial synthesis leverages hydroformylation of cyclohexene:

Rhodium-Catalyzed Process

text| Catalyst Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | |--------------------------|----------|-----------|----------|-----------| | Rhodium carbonyl | Heptane | 120 | 8 | 80 | | Cobalt acetylacetonate | Benzene | 150 | 1.5 | 70 |

Data from large-scale production protocols .

This method achieves >99.5% yield under optimized conditions (150 atm CO/H₂, 100°C) .

Reductive Amination

Reaction with primary amines in the presence of hydrogenation catalysts produces secondary amines:

textRNH₂ + C₇H₁₂O → RNHCH₂C₆H₁₁ (R = alkyl/aryl)

Iron oxide (Fe₃O₄) nanoparticles show 94% conversion efficiency in propargylamine synthesis .

Prins Cyclization

In acidic ionic liquids, this compound forms 1,3-dioxanes with alkenes:

textH₂C=CHR + C₇H₁₂O → C₉H₁₆O₂ (1,3-dioxane derivative)

Brønsted-acidic imidazolium salts achieve 78% yield with 100% atom economy .

Biocatalytic Transformations

Engineered alcohol oxidases (e.g., Arthrobacter chlorophenolicus AOX) enable selective oxidation of related substrates, though direct applications to this compound remain underexplored .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Cyclohexanecarboxaldehyde (CHO) features a cyclohexane ring with a formyl group attached at the first position. Its structure contributes to its reactivity and utility in chemical synthesis. As a plant metabolite, it also plays a role in various biological processes .

Organic Synthesis

This compound is widely utilized as a precursor in organic synthesis. Its applications include:

- Synthesis of Poly(vinyl cyclohexanal) : this compound is used to produce poly(vinyl cyclohexanal), which has potential applications in coatings and adhesives due to its film-forming properties .

- Propargylamines Synthesis : It serves as a model substrate in the synthesis of propargylamines using FeO nanoparticles as catalysts. This reaction highlights its role in developing new organic compounds with potential pharmaceutical applications .

- Aldol Reactions : this compound is involved in aldol reactions with ethyl diazoacetate, catalyzed by basic nanoparticulate magnesium oxide, leading to the formation of α-diazo-β-hydroxyesters, which are valuable intermediates in organic synthesis .

Pharmaceutical Applications

The compound has been investigated for its biological activities, including:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have shown that modifications of this compound can lead to compounds with enhanced efficacy against various cancer cell lines .

- Antimicrobial Activity : this compound derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against several pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Materials Science

In materials science, this compound is explored for:

- Polymer Chemistry : The ability to polymerize this compound opens avenues for creating new polymeric materials with desirable properties such as thermal stability and mechanical strength.

- Functional Materials : Research into organocatalyzed asymmetric reactions involving this compound has led to the development of functional materials that can be tailored for specific applications in sensors and electronic devices .

Case Study 1: Synthesis of Propargylamines

A study demonstrated the efficiency of using this compound as a substrate for synthesizing propargylamines. The reaction conditions were optimized using FeO nanoparticles as catalysts, resulting in high yields and selectivity.

| Reaction | Catalyst | Yield (%) |

|---|---|---|

| Propargylamines synthesis | FeO nanoparticles | 85% |

Case Study 2: Anticancer Activity

A series of this compound derivatives were synthesized and tested against human cancer cell lines. The study found that certain modifications significantly enhanced cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 (breast cancer) |

| Compound B | 10 | HeLa (cervical cancer) |

Mecanismo De Acción

The mechanism of action of cyclohexanecarboxaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic addition or condensation reactions .

Comparación Con Compuestos Similares

Cyclohexenecarboxaldehydes

Cyclohexenecarboxaldehydes (e.g., 3-cyclohexene-1-carboxaldehyde) feature a conjugated double bond in the cyclohexane ring. This structural difference confers distinct reactivity:

- Chemical Reactivity : The α,β-unsaturated system enables Diels-Alder reactions and deconjugative α-alkylation, which are less feasible in saturated cyclohexanecarboxaldehyde .

- Synthesis : Prepared via Diels-Alder reactions (e.g., butadiene + acrolein), unlike the hydrogenation routes used for this compound .

| Property | This compound | Cyclohexenecarboxaldehyde |

|---|---|---|

| Structure | Saturated cyclohexane | Conjugated double bond |

| Boiling Point | 161–163°C | ~180°C (estimated) |

| Reactivity | Less reactive | High (Diels-Alder active) |

Substituted Cyclohexanecarboxaldehydes

Derivatives with substituents on the cyclohexane ring exhibit modified properties:

- 2-(1-Propenyl)-cyclohexanecarboxaldehyde (C₁₀H₁₆O, CAS 177493-79-7): The propenyl group increases molecular weight (152.23 g/mol) and introduces steric hindrance, reducing volatility (predicted boiling point >200°C) .

- 4-Isopropyl-trans-cyclohexanecarboxaldehyde (C₁₀H₁₈O, CAS 32533-97-4): The bulky isopropyl group lowers solubility in polar solvents and may enhance thermal stability .

| Property | This compound | 4-Isopropyl Derivative |

|---|---|---|

| Molecular Weight | 112.17 | 154.25 |

| Boiling Point | 161–163°C | ~200°C (predicted) |

| Polarity | Moderate | Low (due to branching) |

Linear and Aromatic Aldehydes

- Hexanal (C₆H₁₂O) : A linear aldehyde with a boiling point of 128°C. The absence of a cyclic structure reduces molecular weight (100.16 g/mol) and intermolecular forces, making it more volatile than this compound .

- Benzaldehyde (C₇H₆O) : The aromatic ring stabilizes the aldehyde via conjugation, lowering reactivity in nucleophilic additions but enhancing electrophilic substitution (e.g., nitration). Benzaldehyde’s boiling point (179°C) is comparable to this compound, but its density (1.04 g/cm³) is higher .

| Property | This compound | Benzaldehyde |

|---|---|---|

| Structure | Aliphatic cyclic | Aromatic |

| Boiling Point | 161–163°C | 179°C |

| Reactivity | Prone to hydrogenation | Electrophilic substitution favored |

Reduction and Oxidation

- This compound is reduced to cyclohexanemethanol or oxidized to cyclohexanecarboxylic acid. In contrast, benzaldehyde oxidizes to benzoic acid more readily due to aromatic stabilization .

- Asymmetric Catalysis : this compound serves as a substrate in nickel-catalyzed reductive couplings to form allylic alcohols, leveraging its steric environment for enantioselectivity .

Polymerization

The cyclohexane ring in this compound influences polymerization kinetics. For example, poly(vinyl cyclohexanal) forms more rigid structures compared to linear aldehyde-based polymers .

Actividad Biológica

Cyclohexanecarboxaldehyde, a cyclic aldehyde with the chemical formula CHO, has garnered attention in various fields of research due to its distinct biological activities and applications in organic synthesis. This article will detail its biological activity, including its synthesis, potential therapeutic applications, and relevant case studies.

This compound is primarily synthesized through the hydroformylation of cyclohexene, where it can be produced using a catalyst system such as Ru(CO) with lithium chloride (LiCl) under specific pressures of hydrogen (H) and carbon dioxide (CO). The reaction conditions significantly affect the yield and purity of this compound, with optimal conditions leading to high conversion rates .

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have indicated that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in antibacterial formulations .

2. Cytotoxic Effects

Research has demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. For instance, it has shown effectiveness in inducing apoptosis in human lung cancer cells (A549), which is crucial for developing potential anticancer therapies .

The biological mechanisms underlying the activity of this compound involve the modulation of gene expression related to oxidative stress and apoptosis. Exposure to this compound has been linked to significant changes in gene expression profiles, particularly those associated with DNA damage and cellular stress responses .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that at sub-lethal concentrations, this compound inhibited bacterial growth by disrupting membrane integrity and altering metabolic functions.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on A549 lung cancer cells. The findings revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death via apoptosis. The study highlighted the potential use of this compound as a lead structure for developing novel anticancer agents.

Table 1: Summary of Biological Activities

Q & A

Q. What are effective methods for synthesizing cyclohexanecarboxaldehyde derivatives, and how can their purity be verified?

this compound derivatives, such as tosylhydrazones, can be synthesized via condensation reactions. For example, this compound tosylhydrazone is prepared in 95% yield by reacting the aldehyde with tosylhydrazine . Purity verification involves elemental analysis (e.g., %C, %H, %N matching theoretical values) and spectroscopic techniques like IR spectroscopy. The IR spectrum of this compound exhibits characteristic aldehyde C=O stretching near 1700 cm⁻¹, which can confirm structural integrity .

Q. How can conflicting boiling point data for this compound be resolved experimentally?

Boiling points reported in literature vary (e.g., 432.5 K vs. 435.2 K) due to measurement conditions. Researchers should replicate measurements under standardized reduced-pressure conditions. For example, at 0.027 bar, the boiling point is observed between 334–335 K . Using differential scanning calorimetry (DSC) or gas chromatography under controlled pressures can resolve discrepancies by isolating pressure-dependent effects.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

- Limiting reaction volumes (<100 mL without prior approval) to mitigate risks.

- Using PPE (gloves, goggles) and syringe techniques to avoid exposure.

- Following waste disposal SOPs for aldehydes, as they may form hazardous byproducts .

Advanced Research Questions

Q. How do N-heterocyclic carbene (NHC) catalysts influence the conversion efficiency of this compound in coupling reactions?

Catalyst design significantly impacts conversion rates. For instance, Catalyst 23a achieves 99% conversion of this compound in A³-coupling reactions, outperforming Catalyst 24b (68%) . The steric and electronic properties of NHC ligands likely enhance substrate activation. Researchers should screen catalysts with varying substituents and compare turnover frequencies (TOFs) using GC-MS or HPLC for kinetic analysis.

Q. What mechanistic insights explain the formation of this compound derivatives in microbial systems?

In Aspergillus niger cultures, this compound derivatives (e.g., 3,3-dimethyl-5-oxo-) are biosynthesized via oxidative metabolism. GC-MS analysis reveals these compounds dominate volatile profiles (58–64% abundance) under acetone/DMSO supplementation, suggesting solvent-induced stress alters enzymatic pathways (e.g., cytochrome P450 activity) . Isotopic labeling (e.g., ¹³C-glucose) can trace carbon flux in such systems.

Q. How can ionization energy data inform the stability of this compound in gas-phase studies?

The ionization energy (IE) of this compound is 9.6 eV, determined via electron ionization (EI) mass spectrometry. This value correlates with conformational stability; the equatorial aldehyde conformation is more stable due to reduced steric strain, as shown by Splitter and Calvin (1982) using collision-induced dissociation (CID) . Computational studies (DFT/B3LYP) can further validate these findings.

Methodological Considerations

- Data Contradiction Analysis : When conflicting data arise (e.g., boiling points), replicate experiments under identical conditions and cross-reference with NIST Chemistry WebBook or peer-reviewed databases .

- Catalyst Screening : Use combinatorial libraries to test NHC catalysts (e.g., 23a, 24a) in parallel reactions, monitoring conversion via in-situ FTIR or NMR .

- Biosynthetic Pathway Elucidation : Combine metabolomics (LC-MS/MS) with gene knockout studies to identify enzymes responsible for aldehyde derivatization in microbial systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.